molecular formula C11H13N3O4 B2558654 6-[(E)-(Dimethylamino)methylidene]-1,3-dimethyl-furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione CAS No. 453557-63-6

6-[(E)-(Dimethylamino)methylidene]-1,3-dimethyl-furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione

Cat. No.: B2558654
CAS No.: 453557-63-6
M. Wt: 251.242
InChI Key: HSCPDLJCMIRSHH-AATRIKPKSA-N
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Description

6-[(E)-(Dimethylamino)methylidene]-1,3-dimethyl-furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione is a highly specialized compound of interest in various scientific fields. Its structure suggests potential uses in medicinal chemistry, material science, and organic synthesis. The compound's intricate arrangement makes it a subject of various research efforts aimed at understanding and exploiting its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-(Dimethylamino)methylidene]-1,3-dimethyl-furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione typically involves multiple steps, including the formation of key intermediates through various reaction pathways. Initial steps may involve the preparation of the furo[2,3-d]pyrimidine core, followed by the introduction of the dimethylamino group under controlled conditions. Organic solvents and catalysts play significant roles in each step to ensure the desired configuration and high yield.

Industrial Production Methods

On an industrial scale, the production of this compound requires optimization of reaction conditions to achieve cost-effectiveness and scalability. This involves the use of batch or continuous flow reactors, ensuring precise temperature control, and employing automated systems for the addition of reagents. Purification techniques like crystallization, chromatography, or distillation are essential to obtain the pure final product.

Chemical Reactions Analysis

Types of Reactions

6-[(E)-(Dimethylamino)methylidene]-1,3-dimethyl-furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione participates in various types of reactions:

  • Oxidation: : This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.

  • Reduction: : Reduction reactions may involve hydride donors such as lithium aluminum hydride.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are common, where the dimethylamino group can be substituted by other functional groups under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

  • Substitution: : Halides, alkylating agents, and other nucleophiles in solvents like dichloromethane, toluene, or ethanol.

Major Products

The reactions of this compound produce various derivatives, depending on the reagents and conditions used

Scientific Research Applications

Chemistry

In chemistry, this compound is a valuable building block for synthesizing more complex molecules. It serves as a precursor in various organic reactions and can be used to introduce functional groups into target molecules.

Biology and Medicine

The biological activity of 6-[(E)-(Dimethylamino)methylidene]-1,3-dimethyl-furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione is of significant interest

Industry

Industrially, this compound finds use in the development of new materials with specialized properties. Its potential to form stable complexes and undergo specific reactions makes it a candidate for advanced materials science research.

Mechanism of Action

The mechanism by which 6-[(E)-(Dimethylamino)methylidene]-1,3-dimethyl-furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione exerts its effects is multifaceted. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. This interaction can modulate the activity of these targets, leading to physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(Dimethylamino)methylidene]-1,3-dimethyluracil

  • 6-[(Dimethylamino)methylidene]-1,3-dimethylthymine

  • 6-[(Dimethylamino)methylidene]-1,3-dimethylcytosine

Unique Characteristics

Compared to its analogs, 6-[(E)-(Dimethylamino)methylidene]-1,3-dimethyl-furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione exhibits unique electronic and steric properties due to the furo[2,3-d]pyrimidine core. This structural distinctiveness imparts specific reactivity and potential biological activity that differentiates it from similar compounds.

Conclusion

This compound is a compound of notable interest due to its complex structure and diverse reactivity. Its preparation, reactions, and applications span multiple scientific disciplines, making it a versatile and valuable molecule for ongoing research and industrial applications.

Properties

IUPAC Name

(6E)-6-(dimethylaminomethylidene)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c1-12(2)5-6-8(15)7-9(16)13(3)11(17)14(4)10(7)18-6/h5H,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCPDLJCMIRSHH-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)C(=CN(C)C)O2)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)/C(=C\N(C)C)/O2)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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